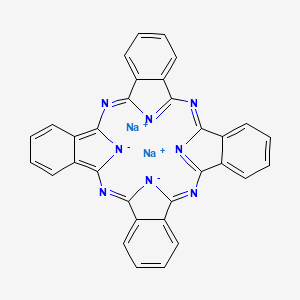
29H,31H-ftalocianina, sal de disodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
29H,31H-Phthalocyanine, disodium salt is a macrocyclic compound known for its vibrant blue-green color. It belongs to the phthalocyanine family, which are synthetic, aromatic, macrocyclic compounds. These compounds are widely used as dyes and pigments due to their intense color and stability. The disodium salt form of 29H,31H-Phthalocyanine is particularly notable for its solubility in water, making it useful in various applications.
Aplicaciones Científicas De Investigación
29H,31H-Phthalocyanine, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.
Biology: Employed in biological imaging and as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Investigated for use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Industry: Utilized as a dye in textiles, inks, and coatings due to its stability and vibrant color
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 29H,31H-Phthalocyanine, disodium salt typically involves the cyclotetramerization of phthalonitrile in the presence of a metal salt, such as sodium chloride. The reaction is usually carried out at high temperatures, often exceeding 200°C, in a solvent like quinoline or dimethylformamide. The resulting phthalocyanine is then treated with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 29H,31H-Phthalocyanine, disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified through recrystallization and filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
29H,31H-Phthalocyanine, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalocyanine dioxides.
Reduction: Reduction reactions can yield phthalocyanine dihydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Phthalocyanine dioxides.
Reduction: Phthalocyanine dihydrides.
Substitution: Various substituted phthalocyanines depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 29H,31H-Phthalocyanine, disodium salt primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, for example, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- Copper (II) phthalocyanine
- Zinc phthalocyanine
- Cobalt (II) phthalocyanine
- Manganese (II) phthalocyanine
- Nickel (II) phthalocyanine
Uniqueness
29H,31H-Phthalocyanine, disodium salt is unique due to its water solubility, which is not a common feature among phthalocyanines. This property makes it particularly useful in applications where water solubility is essential, such as in biological and medical applications .
Propiedades
Número CAS |
25476-27-1 |
|---|---|
Fórmula molecular |
C32H18N8Na |
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8.Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
Clave InChI |
WHLKDZXLKFUHPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94.[Na] |
Key on ui other cas no. |
25476-27-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















